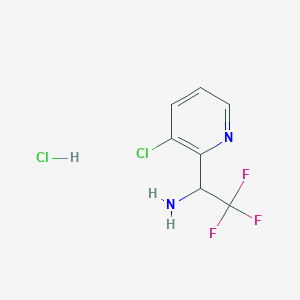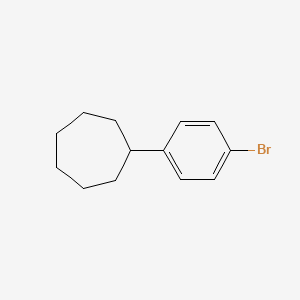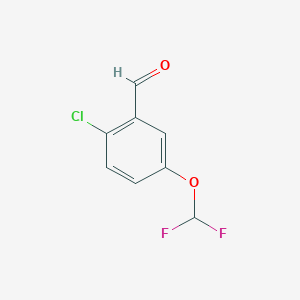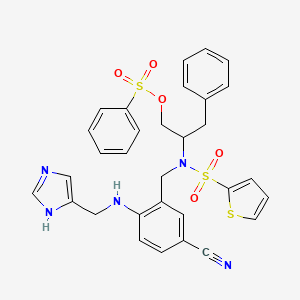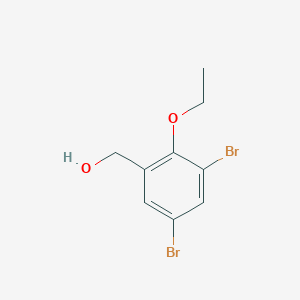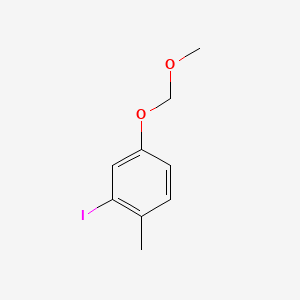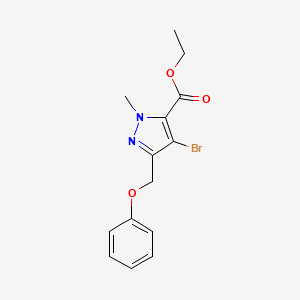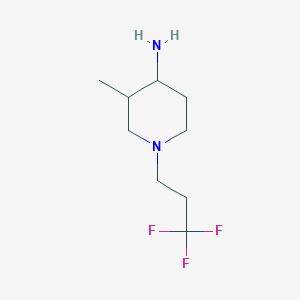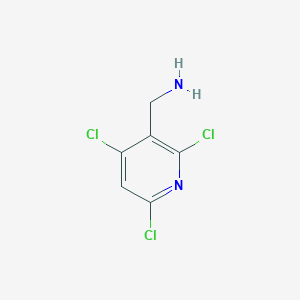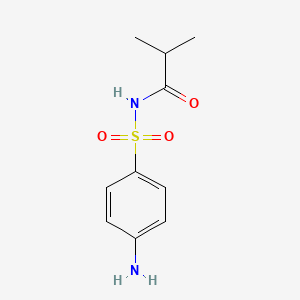![molecular formula C12H12ClNO4 B14773477 1-[3-(Chloromethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B14773477.png)
1-[3-(Chloromethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Chloromethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a chloromethoxy group attached to a phenyl ring, a pyrrolidine ring, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Chloromethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(chloromethoxy)benzaldehyde with pyrrolidine-2,5-dione under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly important in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(Chloromethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[3-(Chloromethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[3-(Chloromethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
- 1-[3-(Methoxymethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid
- 1-[3-(Bromomethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid
- 1-[3-(Fluoromethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid
Uniqueness: 1-[3-(Chloromethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid is unique due to the presence of the chloromethoxy group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H12ClNO4 |
|---|---|
Peso molecular |
269.68 g/mol |
Nombre IUPAC |
1-[3-(chloromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H12ClNO4/c13-7-18-10-3-1-2-9(5-10)14-6-8(12(16)17)4-11(14)15/h1-3,5,8H,4,6-7H2,(H,16,17) |
Clave InChI |
BVMYRQDFIQDJQB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)C2=CC(=CC=C2)OCCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14773397.png)

